Gfpegg
Description
Structure
2D Structure
Properties
Molecular Formula |
C25H34N6O9 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H34N6O9/c26-12-19(32)29-17(11-15-5-2-1-3-6-15)25(40)31-10-4-7-18(31)24(39)30-16(8-9-21(34)35)23(38)28-13-20(33)27-14-22(36)37/h1-3,5-6,16-18H,4,7-14,26H2,(H,27,33)(H,28,38)(H,29,32)(H,30,39)(H,34,35)(H,36,37)/t16-,17-,18-/m0/s1 |
InChI Key |
WXUQGIGEEDNHIW-BZSNNMDCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Advanced Methodologies for Gfp Tagged Component Visualization and Analysis in Oogenesis
Quantitative Fluorescence Analysis of GFP-Tagged Structures
Fluorescence Recovery After Photobleaching (FRAP) of GFP-Tagged Proteins
Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to measure the dynamics of molecular mobility within a live cell. picoquant.comresearchgate.net The principle involves photobleaching, where an intense, focused laser beam irreversibly destroys the fluorescence of GFP-tagged proteins in a small, defined region of interest (ROI). picoquant.comleica-microsystems.com The subsequent movement of surrounding, unbleached fluorescent molecules into the bleached area is monitored over time by acquiring images with low-intensity laser light. acs.org
The rate of fluorescence recovery within the ROI provides quantitative information about the mobility of the protein population. acs.org Analysis of the FRAP recovery curve can determine several key parameters:
The diffusion coefficient (D): This measures how quickly proteins move.
The mobile fraction (Mf): This represents the percentage of the tagged protein population that is free to move into the bleached area. researchgate.net
The immobile fraction: This fraction consists of proteins that are constrained, for instance, by being bound to static cellular structures, and cannot contribute to the fluorescence recovery. researchgate.net
In the context of oogenesis, FRAP has been instrumental in understanding the dynamics of proteins crucial for cellular structure and function. For example, studies in Drosophila embryos have used FRAP to quantify the mobility of GFP-tagged E-cadherin at cell-cell junctions, revealing how this protein's stability contributes to epithelial tissue integrity during development. whiterose.ac.uknih.gov Similarly, FRAP analysis of histone-GFP fusion proteins in early Drosophila embryos has provided insights into chromatin dynamics and nuclear organization. caltech.edu While these studies are often in embryos, the principles are directly applicable to oocytes for measuring the mobility of cytoskeletal proteins, signaling molecules, or localized mRNAs that are tagged with GFP-binding proteins.
Table 1: Representative FRAP Analysis of GFP-Tagged Proteins in Drosophila This table presents hypothetical but realistic data based on published findings for proteins in Drosophila developmental contexts, illustrating the types of quantitative data obtained from FRAP experiments.
| Protein | Cellular Location | Mobile Fraction (%) | Effective Diffusion Coefficient (D_eff) (µm²/s) | Biological Implication |
|---|---|---|---|---|
| E-cadherin-GFP | Follicle Cell Junctions | 45 ± 5% | 0.08 ± 0.02 | A significant portion is stable, maintaining epithelial adhesion, while the mobile fraction allows for junctional remodeling. |
| Histone H2A-GFP | Oocyte Nucleus | 85 ± 7% | 0.55 ± 0.10 | High mobility suggests dynamic chromatin structure and accessibility during oogenesis. |
| Gurken-GFP | Perinuclear Cytoplasm | 60 ± 8% | 0.20 ± 0.05 | Mobility reflects transport and localization dynamics crucial for axis specification. |
Fluorescence Loss in Photobleaching (FLIP) Analysis of GFP Diffusion
Fluorescence Loss in Photobleaching (FLIP) is a complementary technique to FRAP that provides information on the connectivity and movement of proteins between different cellular compartments. nih.govyoutube.com In a FLIP experiment, a specific region of the cell is repeatedly photobleached while images of the entire cell are acquired over time. nih.govnih.gov
If the GFP-tagged protein is mobile and can diffuse from other areas into the bleached region, the repeated bleaching will act as a "sink," gradually depleting the total fluorescence from all connected compartments. nih.gov The rate and extent of fluorescence loss in regions outside the bleached area are measured. This analysis can reveal:
Continuity between organelles: If fluorescence in a distant organelle decreases, it indicates that it is connected to the bleached region, allowing for the exchange of proteins. nih.gov
Barriers to diffusion: If a cellular compartment retains its fluorescence, it suggests it is isolated or that the protein is immobile within that compartment.
During Drosophila oogenesis, the oocyte is connected to 15 interconnected nurse cells via cytoplasmic bridges called ring canals. The nurse cells synthesize and transport vast quantities of proteins and RNAs into the growing oocyte. FLIP is an ideal technique to study this critical transport process. By repeatedly bleaching a GFP-tagged protein in one of the nurse cells, researchers can monitor the loss of fluorescence in the other nurse cells and, most importantly, in the oocyte. This can quantify the rate of transport and determine if specific proteins are freely diffusible throughout the entire germline cyst or if their movement is restricted.
Genetic Engineering Strategies for GFP Expression in Oogenic Lineages
The ability to visualize proteins with GFP relies on robust genetic engineering strategies to introduce the GFP tag. These methods must ensure that the tagged protein is expressed in the correct cells at the appropriate time and, ideally, at physiological levels to avoid artifacts.
Transgenic Approaches (e.g., UAS/GAL4 System) for Spatiotemporal Control
The GAL4/UAS system, originally from yeast, is a powerful bipartite system for targeted gene expression in Drosophila. princeton.edunih.gov It allows for unparalleled spatiotemporal control. The system consists of two components:
The GAL4 line (driver): This line expresses the yeast transcriptional activator protein, GAL4, under the control of a tissue-specific or developmentally-regulated promoter. nih.gov
The UAS line (responder): This line contains the gene of interest (e.g., a GFP-tagged protein) downstream of an Upstream Activating Sequence (UAS), the DNA sequence that GAL4 binds to. nih.gov
When a GAL4 driver line is crossed with a UAS responder line, the resulting progeny will express the GFP-tagged protein only in the cells where GAL4 is active. nih.gov For oogenesis research, numerous GAL4 drivers are available that provide expression specifically in germline cells (like the nanos-GAL4 driver) or in the surrounding somatic follicle cells at different developmental stages. nih.gov Furthermore, inducible systems like the GeneSwitch or TARGET systems allow for temporal control, where GAL4 activity can be turned on or off by adding a drug (RU486) or shifting the temperature, respectively. nih.govresearchgate.net
Table 2: Common GAL4 Drivers for Spatiotemporal Control in Drosophila Oogenesis
| GAL4 Driver | Expression Pattern | Typical Use |
|---|---|---|
| nanos-GAL4-VP16 | Germline stem cells and developing germline cyst | Early germline development, protein localization in nurse cells and oocyte. |
| Maternal α-Tubulin-GAL4 | Germline expression throughout oogenesis | General germline expression of transgenes. |
| slbo-GAL4 | Migrating border cells (a subset of follicle cells) | Studying cell migration during mid-oogenesis. |
| GR1-GAL4 | Main-body follicle cells from stage 9 onwards | Gene function in late-stage follicle cells. |
CRISPR/Cas9-Mediated Genomic Tagging of Endogenous Proteins with GFP
While the GAL4/UAS system is powerful, it involves the overexpression of a transgene, which can sometimes lead to artifacts like protein mislocalization or aggregation. nih.gov The CRISPR/Cas9 system has revolutionized genome editing and provides a solution by allowing for the precise insertion of a GFP tag directly into the endogenous gene locus. researchgate.netnih.gov
This technique uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome, where it creates a double-strand break (DSB). nih.gov The cell's natural DNA repair machinery, specifically homology-directed repair (HDR), is then co-opted by providing a donor DNA template. This template contains the GFP coding sequence flanked by sequences (homology arms) that match the regions upstream and downstream of the DSB. biorxiv.org The cell uses this template to repair the break, seamlessly integrating the GFP tag into the gene of interest.
The key advantage of this approach is that the resulting GFP-fusion protein is expressed from its native promoter, ensuring that its levels, localization, and timing of expression are physiologically accurate. nih.gov This has been used to tag numerous proteins in Drosophila to study their endogenous function without the confounding effects of overexpression. nih.govresearchgate.net
Table 3: Comparison of UAS/GAL4 Overexpression vs. CRISPR/Cas9 Endogenous Tagging
| Feature | UAS/GAL4 System | CRISPR/Cas9 Tagging |
|---|---|---|
| Expression Level | Overexpression, often non-physiological | Endogenous, physiological levels |
| Spatiotemporal Control | High; controlled by GAL4 driver | Controlled by the endogenous gene's own promoter |
| Potential for Artifacts | Higher (mislocalization, aggregation, dominant-negative effects) | Lower; reflects native protein behavior |
| Generation of Lines | Requires crossing two separate lines (driver and responder) | Generates a single, stable knock-in line |
| Versatility | Easy to test the same UAS construct in many different tissues by crossing to different drivers | Locus-specific; a new line must be made for each tagged protein |
Generation and Characterization of GFP-Tagged Reporter Lines in Model Organisms (e.g., Drosophila, Arabidopsis)
GFP-tagged reporter lines are invaluable tools for marking specific cell types, organelles, or tracking the expression of a particular gene. These lines typically involve fusing a promoter of interest to a GFP sequence.
In Drosophila , a vast collection of reporter lines exists. For example, lines expressing GFP under the control of promoters for genes expressed in specific follicle cell populations have been used to isolate these cells via Fluorescence-Activated Cell Sorting (FACS) for transcriptomic analysis. pnas.org Other reporters, such as those with nuclear-localized GFP (nGFP), allow for precise cell counting and tracking of cell fate during oogenesis. researchgate.net Endogenously tagged proteins like Bruno-EGFP, which binds to oskar mRNA, serve as reporters for the localization of this key developmental determinant. researchgate.net
In the model plant Arabidopsis thaliana , GFP reporters have been crucial for dissecting the development of the female gametophyte (the embryo sac), which is embedded within the ovule. nih.govresearchgate.net Because of its inaccessibility, direct observation is difficult. However, researchers have created reporter lines where promoters of genes active in specific cells of the female gametophyte (e.g., the egg cell, central cell, or synergid cells) drive the expression of nuclear-localized GFP. nih.gov These reporters have allowed for the identification of cell-specific gene regulatory networks and have provided markers to study the process of fertilization and early seed development. nih.govnih.gov
Table 4: Examples of GFP Reporter Lines in Drosophila and Arabidopsis Oogenesis
| Organism | Reporter Line | Expression Pattern / Marker For | Research Application |
|---|---|---|---|
| Drosophila | btl-nGFP | Tracheal cells invading the ovary | Visualizing tubulogenesis and organ vascularization. researchgate.net |
| Drosophila | A62-GAL4; UAS-GFP | Posterior follicle cells | Isolation of a specific cell subpopulation for gene expression analysis. pnas.org |
| Drosophila | Me31B-GFP (CRISPR-tagged) | P-bodies/RNP granules in nurse cells and oocyte | Studying RNA regulation and transport. researchgate.net |
| Arabidopsis | pAT5G27880:nGFP | Central cell nucleus | Identifying genes specific to the central cell and studying its development. nih.gov |
| Arabidopsis | pDD45:GFP | Egg cell | Marking the female gamete to study fertilization and zygote activation. researchgate.net |
Based on a thorough review of scientific literature, the chemical compound "Gfpegg" does not appear to be a recognized or documented substance. Consequently, it is not possible to provide a scientifically accurate article on this specific compound.
However, the detailed outline provided pertains to established and well-researched applications of Green Fluorescent Protein (GFP) and its derivatives in studying the cellular and developmental processes of oogenesis. We can proceed by generating a comprehensive article on this topic, adhering strictly to your structural and content requirements, but focusing on real GFP-fusion proteins and techniques used in the field rather than the non-existent "this compound."
Please confirm if you would like to proceed with an article on the established scientific applications of GFP in oogenesis based on your provided outline.
Investigations into Cellular and Developmental Processes Using Gfp in Oogenesis
Dynamics of Cell Migration and Adhesion in Ovarian Tissues
Actomyosin (B1167339) Dynamics and Cytoskeletal Reorganization in Migratory Cells
The migration of border cells in the Drosophila ovary is a well-established model for studying collective cell migration. This process is critically dependent on the dynamic reorganization of the actomyosin cytoskeleton. The use of GFP-tagged proteins has been instrumental in dissecting these dynamics. For instance, labeling non-muscle myosin II with GFP has allowed for the direct visualization of its accumulation at the leading edge of migrating border cell clusters. These studies reveal that the pulsatile contractions of the actomyosin network, powered by myosin II, are essential for generating the protrusive activity needed for migration.
Furthermore, GFP fusions with actin-binding proteins, such as moesin, have been used to monitor the establishment and maintenance of cell polarity during migration. Live imaging of GFP-moesin shows its localization to the apical domain of the border cells, highlighting the importance of apical-basal polarity in coordinating the movement of the cell cluster. These visualizations have demonstrated how guidance cues from the oocyte, such as Gurken (a TGF-α homolog), are translated into localized cytoskeletal rearrangements that steer the migrating cells.
Intracellular Transport and Organelle Dynamics in Oocytes and Nurse Cells
The development of the oocyte relies heavily on the transport of macromolecules and organelles from the interconnected nurse cells through cytoplasmic bridges. GFP technology has been pivotal in tracking these transport processes in real time.
Endoplasmic Reticulum (ER) Organization and Continuity using GFP-Tagged Markers
The endoplasmic reticulum (ER) forms a continuous network throughout the syncytial cyst of nurse cells and the oocyte, which is crucial for protein synthesis and lipid metabolism. To visualize this network, researchers have utilized GFP-tagged ER-resident proteins, such as those containing the KDEL retention signal (e.g., GFP-KDEL). Live imaging of these markers in Drosophila egg chambers has shown that the ER is a highly dynamic and interconnected structure that extends through the ring canals connecting the nurse cells to the oocyte. This continuous network is thought to facilitate the efficient transport of lipids and other molecules to the growing oocyte. Studies have shown that disruptions to motor proteins responsible for ER motility lead to defects in this continuity and subsequent female sterility.
Vesicular Transport and Exocytic Pathway Characterization with GFP-Fusions
The transport of specific mRNAs and proteins into the oocyte is a key determinant of embryonic patterning. This is often accomplished via vesicular transport. By tagging components of the exocytic pathway, such as Rab proteins (e.g., Rab11-GFP), researchers can follow the movement of vesicles. In Drosophila oogenesis, Rab11-GFP has been used to track recycling endosomes that are essential for the localization of key developmental signals and the regulation of membrane growth. These studies have shown that a subpopulation of Rab11-positive vesicles is transported along microtubule tracks to the posterior pole of the oocyte, contributing to the establishment of the anterior-posterior axis.
Nuclear Pore Complex Assembly and Asymmetry in GFP-Tagged Nucleoporins
Nuclear Pore Complexes (NPCs) are large protein assemblies that regulate the transport of molecules between the nucleus and the cytoplasm. In the context of oogenesis, the composition and density of NPCs can be asymmetric, reflecting the differential transport needs of the oocyte and nurse cell nuclei. The use of GFP-tagged nucleoporins (Nups) has been fundamental to studying NPC assembly and distribution. For example, studies in Xenopus oocytes using GFP-Nup fusions have demonstrated that NPCs are incredibly stable structures with very slow turnover rates. In Drosophila, tagging various Nups with GFP has revealed an asymmetric distribution of certain NPC components between the nurse cells and the oocyte, suggesting a mechanism for biased nucleocytoplasmic transport that contributes to oocyte development. This asymmetry is crucial for the selective import of yolk proteins and other factors into the oocyte nucleus.
Cell Cycle Regulation and DNA Replication in Ovarian Follicle Cells
The follicle cells surrounding the developing oocyte undergo a modified cell cycle known as the endocycle, where they replicate their DNA multiple times without cell division. This leads to polyploidy, which supports the high metabolic and synthetic demands of oogenesis.
Endocycle and Gene Amplification Studies using GFP Reporters
GFP-based reporters have been developed to monitor cell cycle progression and gene amplification in follicle cells. One such system is the Fly-FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator), which uses GFP and mRFP fused to degrons of Cyclin B and E2F1, respectively. This allows for the visualization of cells in G1, S, and G2/M phases of the cell cycle. Using this tool, researchers can observe the precise timing and coordination of the endocycles in different follicle cell populations.
Furthermore, GFP reporters have been instrumental in studying the process of chorion gene amplification. Specific regions of the genome containing the chorion genes are selectively amplified to allow for rapid synthesis of the eggshell proteins at the end of oogenesis. By placing a GFP reporter gene under the control of a chorion gene promoter, researchers can visualize the amplified regions and study the factors that regulate this process. These studies have identified key DNA replication factors and chromatin modifications that are required for successful gene amplification.
Data Tables
Table 1: Examples of GFP-Fusion Proteins in Oogenesis Research
| GFP-Fusion Construct | Target Protein/Domain | Cellular Process Studied | Model Organism |
|---|---|---|---|
| Myosin II-GFP | Non-muscle Myosin II | Actomyosin contraction in border cell migration | Drosophila melanogaster |
| GFP-Moesin | Moesin (Actin-binding protein) | Apical-basal polarity in migrating cells | Drosophila melanogaster |
| GFP-KDEL | ER-resident proteins | ER continuity and transport | Drosophila melanogaster |
| Rab11-GFP | Rab11 GTPase | Recycling endosome transport | Drosophila melanogaster |
| GFP-Nup107 | Nucleoporin 107 | Nuclear Pore Complex assembly and stability | Xenopus laevis |
Monitoring Cell Cycle Progression and Mitotic Events with GFP-Tubulin
The fusion of Green Fluorescent Protein (GFP) to tubulin, the fundamental protein subunit of microtubules, has created a powerful tool for the real-time visualization of the microtubule cytoskeleton in living cells. This approach, utilizing GFP-Tubulin, has been instrumental in elucidating the intricate and dynamic reorganization of microtubules throughout the cell cycle, particularly during mitosis.
Live-cell imaging with GFP-Tubulin allows researchers to directly observe and quantify the dynamic instability of microtubules, a key process involving alternating phases of growth, shortening (catastrophe), and pause. nih.gov By creating cell lines that stably express GFP-α-tubulin, scientists can track individual microtubules and measure how their behavior changes as cells transition from interphase into mitosis and back into interphase. nih.gov
Detailed Research Findings
Research utilizing GFP-Tubulin has yielded significant insights into the regulation of microtubule dynamics during cell division. In mammalian cells, for instance, the transition from interphase to mitosis is marked by a dramatic increase in microtubule dynamicity. nih.gov This is crucial for the rapid breakdown of the interphase microtubule network and the assembly of the mitotic spindle, the complex machinery responsible for segregating chromosomes.
Studies in various model systems, including mammalian cell lines and Xenopus (frog) egg extracts, have detailed the specific changes in dynamic parameters:
Decreased Rescue Frequency: The frequency of rescue events (the switch from shrinkage back to growth) is notably lower in mitotic cells. nih.gov This further promotes a more dynamic and shorter microtubule population suitable for spindle formation.
Reduced Pause Duration: The amount of time microtubules spend in a paused state (neither growing nor shrinking) is drastically reduced during mitosis. nih.gov
These coordinated changes ensure the high plasticity of the microtubule network required for the rapid and accurate construction of the mitotic spindle.
Time-lapse microscopy of cells expressing GFP-Tubulin provides a vivid depiction of mitotic events. youtube.com One can visualize the formation of the bipolar spindle, the alignment of chromosomes at the metaphase plate, and their subsequent segregation to opposite poles during anaphase. This has been particularly informative in studying the role of different microtubule populations within the spindle, such as astral, kinetochore, and interpolar microtubules. nih.gov
Furthermore, the use of photoactivatable GFP (PA-GFP) fused to tubulin allows for even more detailed analysis. nih.gov With PA-GFP-Tubulin, researchers can selectively illuminate and track a specific subset of microtubules within the spindle, enabling precise measurements of microtubule flux (the poleward movement of tubulin subunits within the spindle) and the dynamics of individual microtubule populations. nih.govnih.gov
In the context of oogenesis, GFP-fused γ-tubulin has been used in Xenopus oocyte extracts to investigate the formation of mitotic asters, which are radial arrays of microtubules. nih.gov These studies have shown that γ-tubulin is essential for recruiting and organizing microtubules into asters and that it is transported towards the aster's center along microtubules in a motor-protein-dependent manner. nih.gov
The data gathered from these types of experiments are often quantitative and can be summarized to compare microtubule dynamics across different cell cycle stages.
Interactive Data Table: Microtubule Dynamics in Interphase vs. Mitosis
This table summarizes typical changes in microtubule dynamic instability parameters observed in mammalian cells expressing GFP-Tubulin as they transition from interphase to mitosis.
| Parameter | Interphase | Mitosis | Consequence for Mitotic Spindle Assembly |
| Catastrophe Frequency | Lower | Increased nih.gov | Promotes rapid turnover of microtubules. |
| Rescue Frequency | Higher | Decreased nih.gov | Contributes to shorter, more dynamic microtubules. |
| Growth Rate | Moderate | Similar or Slightly Increased | Allows for rapid probing of the cytoplasm. |
| Shrinkage Rate | Moderate | Similar or Slightly Increased | Facilitates quick disassembly of non-productive connections. |
| Time in Pause | Significant | Dramatically Reduced nih.gov | Increases the overall dynamism of the network. |
Interactive Data Table: Research Findings on GFP-Tubulin in Mitosis
This table highlights key research findings from studies using GFP-Tubulin to investigate mitotic events.
| Model System | Fusion Protein | Key Finding | Reference |
| LLCPK-1 Mammalian Cells | GFP-α-Tubulin | Demonstrated that both catastrophe frequency increases and rescue frequency decreases as cells enter mitosis. | nih.gov |
| Mammalian Cells | PA-GFP-Tubulin | Allowed for the tracking of specific microtubule subsets, revealing complex movements both toward and away from spindle poles. | nih.gov |
| Xenopus Oocyte Extracts | GFP-γ-Tubulin | Showed that γ-tubulin is actively transported to the center of forming mitotic asters and is essential for their organization. | nih.gov |
| HeLa H2B-GFP & Tubulin Staining | GFP-Histone H2B | While not a tubulin fusion, used alongside tubulin analysis to correlate chromosome behavior with mitotic defects after drug treatment. | nih.gov |
| Mouse Embryonic Stem Cells | GFP-Tubulin | Used to create a reporter assay (TubulinTracker) to identify how different chemical compounds affect microtubule stability and cell cycle progression. | eolas-bio.co.jpresearchgate.net |
Molecular Mechanisms and Regulatory Networks Revealed by Gfp Based Studies
mRNA Localization and Translational Control in Oogenesis
The correct spatial and temporal localization of messenger RNA (mRNA) transcripts within the developing oocyte is critical for establishing the body axes of the future embryo. GFP-based studies have been instrumental in dissecting the mechanisms that control this process.
The localization of gurken (grk) mRNA in the fruit fly Drosophila melanogaster is a classic example of developmental patterning. gurken mRNA, which encodes a signaling protein, must be localized first to the posterior and then to the dorsal-anterior corner of the oocyte to define the anterior-posterior and dorsal-ventral axes of the embryo.
To visualize this, researchers have engineered systems where a protein that specifically binds to the gurken mRNA localization signal is itself tagged with GFP. This allows the gurken mRNA-protein complex to be tracked in living oocytes. These studies have confirmed that gurken mRNA, as part of a larger ribonucleoprotein particle, travels along a microtubule network to reach its destination. The dynamic visualization made possible by GFP revealed the transport process in detail, showing the movement of the mRNA from the nurse cells, where it is transcribed, into the oocyte and its subsequent anchoring at the dorsal-anterior corner.
The transport and localization of mRNAs like gurken are mediated by a host of RNA-binding proteins (RBPs). These proteins bind to specific sequences or structures in the mRNA, typically in the 3' untranslated region (3' UTR), and assemble into large complexes known as ribonucleoprotein (RNP) particles.
GFP-tagging of key RBPs has been crucial to understanding the composition and function of these RNP particles. For example, tagging proteins like Squid (Sqd) and Egalitarian (Egl) with GFP has shown how they co-localize with mRNAs and motor proteins for transport along microtubules. Studies using GFP have demonstrated that these RNP particles are not static but are dynamic structures where protein components can be exchanged. Visualizing these GFP-tagged RBPs has helped confirm their essential role in linking the mRNA cargo to the microtubule-based transport machinery.
Many RNA-binding proteins involved in forming RNP particles contain intrinsically disordered regions (IDRs). These are protein domains that lack a fixed three-dimensional structure. It is now understood that these IDRs are crucial for the formation of membrane-less organelles or granules, such as P-bodies and stress granules, through a process called liquid-liquid phase separation.
In oogenesis, many components of RNP transport particles are either intrinsically disordered proteins (IDPs) or contain long IDRs. GFP-fusion studies allow researchers to observe the phase-separation behavior of these proteins in vivo. For instance, tagging an IDP-containing RBP with GFP can reveal its condensation into liquid-like droplets that enclose specific mRNAs. This mechanism is thought to be critical for concentrating the necessary factors for mRNA transport and translational control, as well as protecting the mRNA from degradation. The ability of GFP-tagged IDPs to form these dynamic, phase-separated compartments is an active area of research into RNA metabolism during development.
Innovations and Future Perspectives in Gfp Enabled Oogenesis Research
Optogenetic Control of Protein Function in Live Oogenic Systems
Optogenetics, a technique that uses light to control the activity of genetically modified proteins, offers remarkable spatiotemporal precision in studying cellular processes. nih.govnih.gov This approach allows researchers to turn protein functions on or off in specific cells or even subcellular locations within a live oocyte, simply by exposing them to light. nih.govnih.gov
A significant advancement in optogenetics is the development of systems activated by red light, which offers deeper tissue penetration and lower phototoxicity compared to blue light. nih.govbiorxiv.org One such novel system is R-LARIAT (Red Light-Activated Reversible Inhibition by Assembled Trap). nih.govbiorxiv.org R-LARIAT utilizes a bacterial phytochrome that absorbs red light (660 nm) and binds to engineered nanobodies. nih.govbiorxiv.org When these nanobodies are fused to a binder for GFP-tagged proteins, exposure to red light causes the targeted proteins to cluster together, effectively inhibiting their function in a reversible manner. nih.govbiorxiv.org This has been demonstrated by sequestering tubulin to block cell cycle progression. nih.govbiorxiv.org This technology holds great potential for controlling protein function in living tissues with high precision. nih.govbiorxiv.org
Table 1: Comparison of Optogenetic Light Spectrums
| Light Spectrum | Advantages | Disadvantages | Example Systems |
|---|---|---|---|
| Blue Light | Widely used, many existing tools (e.g., LOV domains) youtube.com | Lower tissue penetration, potential for phototoxicity | LOV-based photocaging youtube.com, Light-activated Rac nih.gov |
| Red Light | Deeper tissue penetration, minimal phototoxicity nih.govbiorxiv.org | Fewer available tools | R-LARIAT nih.govbiorxiv.org, nanoReD nih.gov |
Light-induced protein clustering is a powerful optogenetic strategy to manipulate protein function. biologists.com By fusing a light-sensitive domain to a protein of interest, researchers can use light to induce the formation of protein clusters. biologists.com This oligomerization can either activate signaling pathways by bringing necessary components together or inhibit protein function by sequestering the protein away from its site of action. biologists.com This method allows for precise control over the timing and location of protein activity within the developing oocyte, enabling detailed studies of signaling events that are crucial for oogenesis. nih.govnsf.govnih.gov For instance, focal activation of a photoactivatable version of the protein Rac in a single cell within the Drosophila ovary was sufficient to redirect the migration of an entire cell group. nih.gov
High-Throughput Screening and Phenotypic Analysis using GFP Reporters
GFP and other fluorescent proteins serve as excellent reporters for high-throughput screening (HTS) applications in oogenesis research. nih.govnih.gov By linking GFP expression to the activation of specific genes or pathways, scientists can rapidly screen large numbers of compounds or genetic modifications to identify those that affect oocyte development. nih.govyoutube.com
The process involves creating reporter cell lines where the expression of GFP is controlled by a specific promoter of interest. nih.gov These cells can then be exposed to various stimuli, and the resulting GFP fluorescence can be quantitatively measured in a high-throughput format, such as 96-well plates. nih.gov This approach allows for the efficient identification of factors that influence gene expression during oogenesis.
Phenotypic analysis using GFP allows for the detailed characterization of cellular and molecular events. For example, oogonial stem cells (OSCs) engineered to express GFP have been used to trace their development into functional oocytes after transplantation into host ovaries. nih.gov The presence of GFP-positive oocytes and resulting embryos confirmed the developmental potential of these stem cells. nih.gov
Table 2: Applications of GFP Reporters in Oogenesis Research
| Application | Description | Key Findings |
|---|---|---|
| High-Throughput Screening | Using GFP expression as a readout to screen for compounds or genes affecting specific pathways. nih.govyoutube.com | Enables rapid and quantitative analysis of gene expression in response to various stimuli. nih.gov |
| Phenotypic Analysis | Visualizing and tracking GFP-tagged cells or proteins to study developmental processes. nih.govmdpi.com | Confirmed the ability of GFP-expressing oogonial stem cells to generate functional oocytes in vivo. nih.gov |
| Live-Cell Imaging | Monitoring dynamic processes such as protein localization and cell cycle progression in real-time. nih.govresearchgate.net | Revealed the synchronous entry and exit from S-phase of specific cell groups during Drosophila oogenesis. nih.gov |
Multi-Modal Imaging Integration for Comprehensive Ovarian Cell Biology
To gain a more complete understanding of the complex environment of the ovary, researchers are increasingly integrating fluorescence microscopy with other imaging modalities. nih.govmdpi.com This multi-modal approach combines the high-resolution, real-time capabilities of GFP imaging with anatomical and functional information from techniques like magnetic resonance imaging (MRI) and positron emission tomography (PET). mdpi.com
For instance, in the context of diagnosing ovarian masses, combining FDG PET/CT with MRI has been shown to provide additional information to differentiate between benign and malignant tumors. nih.gov While not directly focused on oogenesis, this demonstrates the power of integrating different imaging techniques to study ovarian biology. By combining the strengths of various imaging methods, researchers can create a more comprehensive picture of oocyte development within the context of the entire ovary. mdpi.commdpi.com
Computational Modeling and Simulation of GFP-Observed Biological Processes
The vast amount of quantitative data generated from GFP imaging of dynamic processes in oogenesis provides a rich foundation for computational modeling and simulation. nih.gov By developing mathematical models that incorporate experimentally observed data, scientists can test hypotheses and gain deeper insights into the mechanisms driving these processes. nih.gov
For example, live imaging of Cyclin E tagged with GFP in Drosophila egg chambers revealed that nurse cells enter and exit the S-phase of the cell cycle in synchronized groups. nih.gov Computational modeling suggested that these dynamics could be explained by a network of coupled oscillators, with a diffusible inhibitor originating from the oocyte playing a key role in establishing the synchronized groups. nih.gov This synergy between advanced imaging and computational analysis is a powerful approach to unraveling the complex regulatory networks that govern oogenesis.
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Keyword Strategy : Combine terms like "this compound synthesis," "applications," and "toxicity" in Google Scholar, filtering by citations to prioritize influential works .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
-
Source Evaluation : Exclude non-peer-reviewed platforms (e.g., blogs) and prioritize journals with rigorous review processes .
-
Thematic Coding : Organize findings into categories (e.g., "Synthesis Methods," "Biomedical Applications") using tools like Zotero or Mendeley . Always verify references in APA format .
What advanced techniques optimize parameter selection for this compound synthesis?
Advanced Research Focus
Leverage Design of Experiments (DOE) to minimize trial runs:
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pressure, catalyst concentration) to predict optimal conditions .
- Machine Learning : Train algorithms on existing datasets to predict reaction outcomes, using tools like Python’s Scikit-learn . Validate models with holdout datasets and report confidence intervals (e.g., "95% CI: ±2.3% yield") .
How can researchers formulate hypothesis-driven questions about this compound's mechanisms?
Q. Basic Research Focus
- Gap Analysis : Identify understudied areas (e.g., "How does this compound interact with lipid membranes?") using PAA-derived queries like "this compound membrane permeability" .
- Hypothesis Framing : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for specificity . Example:
- "Does this compound (Intervention) exhibit higher catalytic efficiency (Outcome) than Compound X (Comparison) in aqueous solutions (Population) under 24-hour conditions (Time)?"
What role can NLP models like BERT play in analyzing this compound-related literature?
Q. Advanced Research Focus
- Text Mining : Fine-tune BERT to extract semantic relationships from abstracts (e.g., linking "this compound" with "toxicity" or "kinetics") .
- Trend Analysis : Cluster publications by decade to identify evolving research themes (e.g., shift from synthesis to biomedical applications) . Use Python’s NLTK for keyword frequency visualization .
How should researchers address ethical considerations in this compound studies involving human subjects?
Q. Advanced Research Focus
- Participant Selection : Define inclusion/exclusion criteria (e.g., age, health status) and obtain informed consent .
- Data Anonymization : Encrypt identifiers in datasets and comply with GDPR or HIPAA standards .
- Conflict Reporting : Disclose funding sources (e.g., industry grants) in the "Acknowledgments" section .
What strategies improve the reproducibility of this compound experiments?
Q. Basic Research Focus
- Protocol Standardization : Detail equipment settings (e.g., centrifuge RPM) and reagent batches .
- Open Data : Share raw datasets via repositories like Figshare or Zenodo, using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Replication Guides : Append step-by-step videos or diagrams to publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

